molecular formula C21H19N3O4S2 B379343 N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide

Cat. No.: B379343
M. Wt: 441.5g/mol
InChI Key: VQMKGOVHSMKNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of benzimidazole and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C21H19N3O4S2/c1-15-3-8-18(9-4-15)29(25,26)24(17-7-12-20-21(13-17)23-14-22-20)30(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,22,23)

InChI Key

VQMKGOVHSMKNQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)N=CN3)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)N=CN3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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